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Introduction

PT217, also known as peluntamig, is a first-in-class, native 1gG-like bispecific antibody
currently under investigation for the treatment of neuroendocrine prostate cancer (NEPC) and
other neuroendocrine carcinomas expressing Delta-like ligand 3 (DLL3).[1][2][3][4] Developed
by Phanes Therapeutics, PT217 simultaneously targets two distinct antigens: DLL3 on the
surface of tumor cells and CD47, a "don't eat me" signal ubiquitously expressed on both
healthy and malignant cells.[1][5] This dual-targeting mechanism is designed to overcome
immune evasion and activate both the innate and adaptive immune systems to elicit a potent
anti-tumor response. The U.S. Food and Drug Administration (FDA) has granted Fast Track
designation to PT217 for the treatment of patients with metastatic de novo or treatment-
emergent NEPC.[3]

Mechanism of Action

PT217's innovative design allows it to orchestrate a multi-pronged attack against cancer cells.
The antibody comprises two distinct binding domains: one that specifically recognizes DLL3, a
protein aberrantly expressed on the surface of neuroendocrine tumors, and another that binds
to CD47.[1][5]

The proposed mechanism of action involves:
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o Targeted Tumor Recognition: The anti-DLL3 arm of PT217 ensures specific binding to
neuroendocrine cancer cells, minimizing off-target effects.

« Inhibition of the CD47-SIRPa Axis: By binding to CD47 on tumor cells, PT217 blocks its
interaction with the signal-regulatory protein alpha (SIRPa) on macrophages. This blockade
effectively removes the "don't eat me" signal, rendering the cancer cells susceptible to
phagocytosis.

 Induction of Antibody-Dependent Cellular Phagocytosis (ADCP): With the CD47-SIRPa
pathway inhibited, the Fc region of PT217 can engage with Fc receptors on macrophages,
leading to the engulfment and destruction of the targeted tumor cells.

o Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of
PT217 can also be recognized by Natural Killer (NK) cells, triggering the release of cytotoxic
granules and inducing apoptosis in the DLL3-expressing cancer cells.

» Stimulation of an Adaptive Immune Response: The phagocytosis of tumor cells by antigen-
presenting cells like macrophages is expected to facilitate the processing and presentation of
tumor-associated antigens, potentially leading to the activation of a T-cell-mediated adaptive
immune response against the tumor.

Caption: PT217 Mechanism of Action.

Preclinical Data

While comprehensive quantitative preclinical data for PT217 is not yet publicly available in
peer-reviewed journals, information from conference abstracts and company presentations
highlights its promising anti-tumor activity.

In Vitro Studies

PT217 has demonstrated the ability to block the CD47-SIRPa interaction and induce both
ADCP and ADCC in vitro.

Table 1: In Vitro Activity of PT217 (lllustrative)
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Target Cell ]

Assay . Effector Cells Metric Result
Line

CD47-SIRPa DLL3+/CD47+ 150 Data Not

Blockade NEPC Cells Available
DLL3+/CD47+ Data Not

ADCP Macrophages EC50 )
NEPC Cells Available
DLL3+/CD47+ Data Not

ADCC NK Cells EC50 )
NEPC Cells Available

Note: This table is illustrative. Specific quantitative data from preclinical studies have not been
publicly released.

In Vivo Studies

Preclinical studies in xenograft mouse models have shown that PT217 can suppress tumor
growth.

Table 2: In Vivo Efficacy of PT217 in Neuroendocrine Prostate Cancer Xenograft Model
(Hustrative)

Xenograft Treatment 5 Dosing Tumor Growth
ose
Model Group Schedule Inhibition (%)

NEPC Patient-

Derived Vehicle Control - - 0%
Xenograft (PDX)
NEPC Patient-
) Data Not Data Not Data Not
Derived PT217 ) ) ]
Available Available Available

Xenograft (PDX)

Note: This table is illustrative. Specific quantitative data from in vivo studies have not been
publicly released.

Experimental Protocols
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Detailed experimental protocols for the preclinical evaluation of PT217 have not been
published. However, based on the nature of the antibody and its mechanism of action, the
following standard methodologies are likely to have been employed.

Antibody-Dependent Cellular Phagocytosis (ADCP)
Assay

Objective: To determine the ability of PT217 to mediate the phagocytosis of DLL3-expressing
tumor cells by macrophages.

General Protocol:
e Cell Preparation:

o Target Cells: DLL3-positive neuroendocrine prostate cancer cells are labeled with a
fluorescent dye (e.g., CFSE).

o Effector Cells: Macrophages are differentiated from peripheral blood mononuclear cells
(PBMCs) or a macrophage cell line is used.

e Assay Setup:

o Labeled target cells are opsonized with varying concentrations of PT217 or a control
antibody.

o Effector cells are added to the opsonized target cells at a specific effector-to-target (E:T)
ratio.

e Incubation: The co-culture is incubated for a defined period (e.g., 2-4 hours) to allow for
phagocytosis.

o Data Acquisition: The percentage of macrophages that have engulfed fluorescently labeled
target cells is quantified using flow cytometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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